molecular formula C14H9Cl2N3OS B14000669 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole

2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole

Cat. No.: B14000669
M. Wt: 338.2 g/mol
InChI Key: BKFQHZQGWFACSD-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a benzylthio group and a dichloropyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloro-4-pyridinecarboxylic acid hydrazide with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The dichloropyridyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives, while nucleophilic substitution of the dichloropyridyl group can produce various substituted pyridyl derivatives.

Scientific Research Applications

2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The dichloropyridyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole ring can facilitate its penetration into cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)-5-(2,6-dichloro-4-pyrimidyl)-1,3,4-oxadiazole
  • 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-thiadiazole
  • 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-triazole

Uniqueness

Compared to similar compounds, 2-(Benzylthio)-5-(2,6-dichloro-4-pyridyl)-1,3,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts stability and specific electronic characteristics that can enhance the compound’s efficacy in various applications. Additionally, the combination of the benzylthio and dichloropyridyl groups provides a distinct chemical profile that can be exploited for targeted interactions in medicinal and agricultural contexts.

Properties

Molecular Formula

C14H9Cl2N3OS

Molecular Weight

338.2 g/mol

IUPAC Name

2-benzylsulfanyl-5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H9Cl2N3OS/c15-11-6-10(7-12(16)17-11)13-18-19-14(20-13)21-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

BKFQHZQGWFACSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC(=NC(=C3)Cl)Cl

Origin of Product

United States

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